molecular formula C14H18BrNO B2576349 4-bromo-N-cyclohexyl-N-methylbenzamide CAS No. 331845-62-6

4-bromo-N-cyclohexyl-N-methylbenzamide

Cat. No.: B2576349
CAS No.: 331845-62-6
M. Wt: 296.208
InChI Key: KCWXFDHLLVGOJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-N-methylbenzamide typically involves the bromination of N-cyclohexyl-N-methylbenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light .

Industrial Production Methods

the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-N-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-N-cyclohexyl-N-methylbenzamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-cyclohexyl-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWXFDHLLVGOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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